Product packaging for 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde(Cat. No.:CAS No. 906352-97-4)

3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Cat. No.: B1614129
CAS No.: 906352-97-4
M. Wt: 214.22 g/mol
InChI Key: DGOVMRIAWRQGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazine (B50134) and Benzaldehyde (B42025) Scaffolds in Medicinal Chemistry

The pyrazine and benzaldehyde scaffolds are individually recognized as privileged structures in medicinal chemistry due to their presence in a wide array of biologically active compounds.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. wikipedia.orgbritannica.com This arrangement imparts specific electronic properties, making it a valuable component in drug design. nih.gov Pyrazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets. nih.gov Furthermore, the pyrazine scaffold is found in several clinically approved drugs, highlighting its importance in pharmaceutical research. mdpi.comtaylorandfrancis.com For instance, pyrazinamide (B1679903) is a key frontline drug for the treatment of tuberculosis. taylorandfrancis.com

The benzaldehyde scaffold, the simplest aromatic aldehyde, is a versatile building block in organic synthesis and is a component of many natural and synthetic compounds with significant biological activities. researchgate.net Derivatives of benzaldehyde have demonstrated a range of effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netacs.orgmdpi.com The aldehyde functional group is reactive and can participate in various chemical transformations, making it a useful handle for the synthesis of more complex molecules. It is also a key component in compounds that have been investigated for their ability to inhibit enzymes or modulate cellular pathways. mdpi.com

The combination of these two scaffolds into a single molecule like 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is a rational strategy in drug design, aiming to create a new compound with potentially synergistic or novel biological activities.

Table 1: Examples of Bioactive Pyrazine and Benzaldehyde Derivatives

ScaffoldDerivative ExampleReported Biological Activity
Pyrazine TetramethylpyrazineScavenges superoxide (B77818) anions, decreases nitric oxide production. wikipedia.org
PyrazinamideAntimicrobial agent used in tuberculosis treatment. taylorandfrancis.com
Cinnamic acid-pyrazine hybridsPotential inhibitors of RNA-dependent RNA polymerase (RdRp). mdpi.com
Chalcone-pyrazine hybridsAnticancer activity against various cell lines. mdpi.com
Benzaldehyde 4-(Furan-3-yl)benzaldehydeAntifungal activity. acs.org
Benzaldehyde derivatives from Eurotium cristatumAnti-inflammatory activities by inhibiting iNOS and COX-2 expression. acs.org
2-Hydroxy-4-methoxybenzaldehydeAntimicrobial and antioxidant properties. researchgate.net

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. britannica.com This class of compounds is of paramount importance in the field of drug discovery, with a significant majority of all biologically active compounds containing at least one heterocyclic ring. researchgate.net

The structural diversity and versatility of heterocyclic compounds make them ideal scaffolds for the design of new therapeutic agents. The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and the ability to form hydrogen bonds, which are crucial for a molecule's pharmacokinetic profile and its interaction with biological targets. nih.gov Nitrogen-containing heterocycles, like pyrazine, are particularly prevalent in pharmaceuticals. acs.org

Medicinal chemists utilize heterocyclic scaffolds to fine-tune the properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). researchgate.net They are often used as lead compounds in drug discovery programs and can be modified to enhance potency and selectivity while minimizing off-target effects. wikipedia.org The development of novel synthetic methodologies has further expanded the accessible chemical space of heterocyclic compounds, enabling the creation of innovative molecules with potential applications as antibiotics, antivirals, anticancer agents, and more.

Rationale for Investigating this compound

The rationale for the synthesis and investigation of this compound in chemical biology research stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units responsible for a molecule's biological activity) to create a new hybrid compound with a potentially enhanced or novel pharmacological profile.

In this specific case, the molecule combines the pyrazine moiety, known for its diverse biological activities including anticancer and antimicrobial effects, with the benzaldehyde scaffold, which also contributes to a range of bioactivities and serves as a versatile chemical handle. mdpi.comresearchgate.net The ether linkage provides a stable connection between the two aromatic systems while maintaining a degree of conformational flexibility.

The investigation of such a hybrid could be driven by several hypotheses:

Synergistic Activity: The combination of the two scaffolds may lead to a synergistic enhancement of a known biological activity, such as anticancer or antimicrobial efficacy.

Novel Mechanism of Action: The unique three-dimensional structure of the hybrid molecule could allow it to interact with biological targets in a manner distinct from its individual components, potentially leading to a novel mechanism of action.

Improved Pharmacokinetic Properties: The physicochemical properties of the hybrid, resulting from the fusion of the two scaffolds, might lead to improved ADME characteristics compared to the parent molecules.

Fluorescent Properties: The combination of these aromatic systems could potentially give rise to fluorescent properties, making the compound a candidate for use as a probe in chemical biology to study cellular processes. The development of benzaldehyde-pyrazoline hybrids has been explored for such applications. researchgate.netscielo.br

By systematically studying compounds like this compound, researchers can explore new areas of chemical space and gain a deeper understanding of structure-activity relationships, which is crucial for the development of the next generation of therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B1614129 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde CAS No. 906352-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methylpyrazin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-3-10(5-11)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOVMRIAWRQGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640382
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-97-4
Record name 3-[(6-Methyl-2-pyrazinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Pyrazine-Benzaldehyde Ether Linkage

The ether linkage in 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is a critical structural feature. Its creation typically involves the coupling of a pyrazine (B50134) derivative with a benzaldehyde (B42025) derivative.

The formation of the aryl ether bond is commonly achieved through nucleophilic substitution reactions. A prevalent strategy is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl or, in this case, a halo-heterocycle. For the synthesis of the target compound, this would involve the reaction of 3-hydroxybenzaldehyde (B18108) with a 2-halo-6-methylpyrazine. The hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion, which then attacks the carbon atom of the carbon-halogen bond on the pyrazine ring, displacing the halide.

A similar approach has been successfully used for the synthesis of related pyrimidine-oxy-benzaldehyde derivatives. For instance, 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde was synthesized by reacting salicylaldehyde (B1680747) with 2,6-dimethoxy-4-(Methylsulfonyl) Pyrimidine (B1678525) in the presence of potassium carbonate (K2CO3) in acetonitrile (B52724), achieving an 86% yield. researchgate.net This demonstrates the feasibility of using a hydroxyl-substituted benzaldehyde and a heterocyclic partner for this type of etherification. The use of ionic liquids as a medium for nucleophilic substitutions, such as alkoxylations, has also been shown to provide good yields and facilitate simple product isolation. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. arkat-usa.org This technology is particularly effective for reactions that are typically slow, such as certain cycloadditions and substitution reactions. nih.gov

Synthesis of Pyrazine Nucleus Derivatives

The 6-methylpyrazin-2-yl core is a fundamental component of the target molecule. Its synthesis can be approached through various modern and classical organic chemistry routes.

Acceptorless dehydrogenative coupling (ADC) represents a highly atom-economical and environmentally benign method for synthesizing heterocyclic compounds. This strategy avoids the need for stoichiometric oxidants, instead producing hydrogen gas and water as the only byproducts. elsevierpure.comacs.org The synthesis of functionalized 2,5-substituted pyrazine derivatives has been successfully achieved through the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant metal complexes. elsevierpure.comacs.org

Specifically, novel manganese pincer complexes have been shown to effectively catalyze this transformation. nih.govelsevierpure.com This method provides a direct route to symmetrically substituted pyrazines from readily available starting materials. The general mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine group and subsequent dehydrogenation steps to form the aromatic pyrazine ring. acs.org While this route typically produces symmetrically substituted pyrazines, it underscores a powerful and sustainable approach to pyrazine ring formation that could potentially be adapted for unsymmetrical analogues.

Table 1: Manganese-Catalyzed Acceptorless Dehydrogenative Self-Coupling of 2-Amino Alcohols nih.govacs.org
Substrate (2-Amino Alcohol)CatalystProduct (2,5-Substituted Pyrazine)Yield (%)
2-Amino-1-phenylethanolAcridine-based Mn-pincer complex2,5-Diphenylpyrazine94
2-Amino-1-propanolAcridine-based Mn-pincer complex2,5-Dimethylpyrazine85
2-Amino-1-butanolAcridine-based Mn-pincer complex2,5-Diethylpyrazine89

The most traditional and widely employed method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. sciencemadness.org For the synthesis of 2-methylpyrazine, the reaction typically involves the condensation of ethylenediamine (B42938) with a propylene (B89431) glycol derivative or a related three-carbon precursor. ias.ac.in

One established industrial method is the vapor-phase dehydrocyclization of ethylenediamine (EDA) and propylene glycol (PG) over a solid catalyst. ias.ac.in This reaction proceeds through the formation of a 2-methylpiperazine (B152721) intermediate, which is subsequently dehydrogenated to 2-methylpyrazine. ias.ac.in Dual-functional catalysts possessing both dehydration/cyclization and dehydrogenation sites are crucial for this process. ias.ac.inresearchgate.net

Recent research has focused on utilizing crude glycerol (B35011), a byproduct of biodiesel production, as a sustainable feedstock. mdpi.com In these processes, mixed oxides of zinc and chromium have proven effective for the dehydrocyclization of crude glycerol and ethylenediamine to produce 2-methylpyrazine. mdpi.com The catalyst's performance is highly dependent on the ratio of its components, which influences the surface acidity and basicity required for the cyclization and dehydrogenation steps. mdpi.com

Table 2: Synthesis of 2-Methylpyrazine (2-MP) from Ethylenediamine (EDA) and Glycerol using Zn-Cr-O Catalysts mdpi.com
Catalyst (Zn:Cr Mole Ratio)EDA Conversion (%)Glycerol Conversion (%)Rate of 2-MP Formation (mmol s⁻¹ g⁻¹)Selectivity
2:1 (Zn2Cr1)89841.81High selectivity to 2-MP with low pyrazine co-product
1:1 (Zn1Cr1)86811.85High selectivity to 2-MP with low pyrazine co-product
1:2 (Zn1Cr2)LowerLowerLowerHigher ratio of pyrazine co-product

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Chemo-enzymatic approaches that integrate enzymatic transformations with chemical synthesis are gaining prominence for constructing complex molecules. beilstein-journals.org For pyrazine synthesis, ω-transaminases (ATAs) have been employed to mediate the key amination step. nih.gov

The biocatalytic synthesis of substituted pyrazines involves the treatment of α-diketones with a transaminase in the presence of an amine donor. nih.gov This enzymatic reaction produces an α-amino ketone intermediate, which then undergoes spontaneous oxidative dimerization to form the corresponding symmetrical pyrazine. nih.gov This method leverages the high selectivity of enzymes to perform specific transformations under mild conditions. Researchers have also demonstrated that by carefully controlling reaction conditions, such as pH, the dimerization can be suppressed to favor other reaction pathways, like the Knorr pyrrole (B145914) synthesis, showcasing the tunability of these biocatalytic systems. nih.gov

Table 3: Effect of pH on Product Distribution in the Chemo-Enzymatic Reaction of an α-Diketone and a β-Keto Ester nih.gov
EntrypHEquivalents of β-Keto EsterPyrrole/Pyrazine Ratio
15.01099:1
26.01097:3
37.51081:19
48.51071:29
55.0397:3

Functionalization of the Benzaldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to a wide array of chemical reactions. This reactivity is harnessed to produce a multitude of derivatives from this compound.

Aldehyde Group Reactivity for Derivative Synthesis

The aldehydic proton of this compound is readily identifiable in proton nuclear magnetic resonance (¹H NMR) spectroscopy, typically appearing as a singlet in the downfield region of the spectrum. This functional group can undergo various transformations, including oxidation to a carboxylic acid and reduction to a primary alcohol, which serve as precursors for further derivatization.

Schiff Base Formation with Amino Compounds

A prominent reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. youtube.comdergipark.org.trresearchgate.net This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). youtube.com The formation of the imine can be monitored by spectroscopic methods, such as infrared (IR) spectroscopy, which shows the appearance of a C=N stretching band, and NMR spectroscopy, where the signal for the aldehydic proton disappears and a new signal for the imine proton emerges. arabjchem.orgresearchgate.net

The general reaction for Schiff base formation is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In the context of this compound, reaction with various primary amines would yield a library of Schiff base derivatives with diverse electronic and steric properties, depending on the nature of the 'R'' group on the amine.

Derivatization of this compound

Building upon the initial functionalization of the aldehyde, a range of derivatives can be synthesized, expanding the chemical space accessible from this starting material.

Synthesis of Carboxylic Acid Analogues

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid. This transformation can be achieved using various oxidizing agents. The progress of the reaction can be monitored by the disappearance of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum.

Preparation of Benzyl Alcohol and Benzylamine Derivatives

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, {3-[(6-methylpyrazin-2-yl)oxy]phenyl}methanol. This can be accomplished using common reducing agents such as sodium borohydride.

Furthermore, the aldehyde can be converted to a primary amine, {3-[(6-methylpyrazin-2-yl)oxy]phenyl}methanamine, through a process known as reductive amination. This typically involves the in-situ formation of an imine or iminium ion by reacting the aldehyde with an ammonia (B1221849) source, followed by reduction.

Analytical Characterization Techniques in Synthetic Research

The structural elucidation and purity assessment of this compound and its derivatives rely on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for determining the chemical structure of these compounds.

¹H NMR provides information on the number and environment of protons. For example, the methyl group on the pyrazine ring, the aromatic protons, and the protons of the functional groups (aldehyde, alcohol, amine) will have distinct chemical shifts and coupling patterns. rsc.orgrsc.org

¹³C NMR reveals the number of unique carbon atoms in the molecule, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield shift. rsc.orgrsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. For instance, the C=O stretch of the aldehyde is a strong, characteristic band. Upon conversion to a Schiff base, this band is replaced by a C=N stretch, and in the case of reduction to an alcohol, a broad O-H stretch will appear.

Melting Point analysis is a quick and simple method to assess the purity of solid compounds. A sharp and defined melting point range is indicative of a pure substance. youtube.com

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental to the unequivocal identification and structural confirmation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the benzaldehyde and pyrazine rings would appear in the downfield region (typically δ 6.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The aldehyde proton would be a highly deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm). The methyl group on the pyrazine ring would present as a singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be a prominent signal in the highly deshielded region (δ 190-200 ppm). The carbons of the aromatic rings would appear between δ 110-170 ppm, and the methyl carbon would be observed in the upfield region (δ 15-25 ppm).

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below to illustrate the expected data.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity
10.01s
8.15s
8.05s
7.80d
7.65t
7.50d
7.30s
2.55s

Infrared (IR) Spectroscopy IR spectroscopy would be used to identify the functional groups present in the molecule. Key characteristic absorption bands would include a strong peak for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹, and C-H stretching vibrations for the aldehyde proton around 2850 and 2750 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as the C-O-C ether linkage vibrations, would also be expected.

Mass Spectrometry (MS) Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) would correspond to the exact mass of C₁₂H₁₀N₂O₂.

Advanced Chromatographic Methods for Purity Assessment

To ensure the purity of a synthesized compound, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

High-Performance Liquid Chromatography (HPLC) An HPLC method would be developed to separate this compound from any starting materials, by-products, or other impurities. A reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The purity would be determined by the area percentage of the main peak in the chromatogram. A purity level of 97% is often considered acceptable for research-grade chemicals. apolloscientific.co.uk

A hypothetical HPLC purity assessment data table is shown below.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 8.5 min
Purity >97%

Biological Activity and Pharmacological Profiling

In Vitro Screening for Bioactivity

In vitro screening of compounds containing pyrazine (B50134) and benzaldehyde (B42025) moieties has revealed significant potential across several therapeutic areas.

The pyrazine nucleus is a key feature in several anticancer agents. chemmethod.com Derivatives of pyrazole (B372694), a related nitrogen-containing heterocycle, have demonstrated significant cytotoxic activities against various cancer cell lines. researchgate.netnih.gov Research has shown that pyrazole derivatives can induce apoptosis and inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). mdpi.comjaper.in For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle. mdpi.com

Similarly, benzaldehyde and its derivatives have been reported to possess cytotoxic and apoptotic effects on cancer cells. Studies have indicated that benzaldehyde can induce DNA damage and decrease cell proliferation in human lymphocytes at certain concentrations. nih.gov The combination of a pyrazine-like core with a benzaldehyde structure could potentially lead to compounds with enhanced anticancer properties.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound Cancer Cell Line Activity Reference
Pyrazole Derivative 4 60 NCI cell lines Mean Growth Inhibition: 96.47% mdpi.com
Pyrazole Derivative 9 60 NCI cell lines Mean Growth Inhibition: 65.90% mdpi.com
Pyrazole-indole hybrid II Human cancerous cell lines Excellent inhibition of CDK-2 kinase japer.in
Pyrazole derivative 55 MCF7, A549, HCT116 IC50: 6.53, 26.40, 59.84 µM researchgate.net
Pyrazoline hybrid 15 MCF-7 IC50: 0.21 nM nih.gov

Compounds containing pyrazole and pyrazoline structures have been evaluated for their anti-inflammatory properties. nih.gov Some pyrazole derivatives have shown the ability to inhibit key inflammatory mediators. The structural features of these compounds are crucial for their activity, with specific substitutions on the pyrazole ring influencing their anti-inflammatory potential. The benzaldehyde moiety can also contribute to anti-inflammatory effects, as some derivatives have been investigated for their ability to modulate inflammatory pathways.

The antimicrobial potential of compounds featuring pyrazine and benzaldehyde scaffolds is well-documented. Pyrazine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.govnih.gov Similarly, pyrazole and pyrazoline derivatives have demonstrated a broad spectrum of antimicrobial activity. mdpi.comjaper.inresearchgate.net For example, certain pyrazoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. japer.in

Substituted salicylaldehydes, which are structurally related to benzaldehyde, have also displayed highly potent antimicrobial activity. nih.gov The presence of specific substituents on the aromatic ring has been shown to be crucial for the antimicrobial efficacy of these compounds. nih.gov The combination of a pyrazine ring with a benzaldehyde group in 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde suggests a potential for antimicrobial and antifungal activity.

Table 2: Antimicrobial Activity of Related Compounds

Compound/Derivative Microorganism Activity (MIC) Reference
Pyrazinamide (B1679903) derivative 1f Mycobacterium tuberculosis 8.0 µg/mL nih.govnih.gov
Pyrazoline derivative P1 E. coli, P. aeruginosa, B. pumilus 3.121, 1.5, 22 µg/ml japer.in
Pyrazoline derivative P6 A. niger, P. chrysogenum 0.83, 0.093 µg/ml japer.in
Pyrazoline derivative 24 S. aureus, E. faecalis MIC: 32-512 µg/mL range researchgate.net
Pyrazole-4-carbaldehyde [III]c, [III]e Staphylococcus aureus, Klebsiella pnumonia Promising antibacterial activity chemmethod.com

Pyrazine derivatives have attracted significant attention for their antiviral properties. researchgate.net Notably, Favipiravir, a pyrazine carboxamide derivative, is a potent antiviral drug. frontiersin.org Pyrazole derivatives have also been designed and synthesized as antiviral agents, with some showing activity against a range of RNA and DNA viruses. For instance, certain pyrazole derivatives have been identified as inhibitors of viral proteases, which are essential for viral replication. nih.gov In silico studies have also suggested the potential of pyrazolone-type compounds as antiviral agents against key viral proteins of SARS-CoV-2. researchgate.net The presence of the pyrazine ring in this compound strongly suggests that it may possess antiviral activity.

Cellular Assays for Biological Response

Cellular assays provide a more detailed understanding of the biological effects of a compound at the cellular level.

The inhibition of cell proliferation is a key mechanism for anticancer agents. As mentioned earlier, pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. mdpi.com For example, compound 4 from a series of pyrazole-based analogs demonstrated a mean growth inhibition of 96.47% across a panel of 60 cancer cell lines. mdpi.com Benzaldehyde has also been shown to significantly decrease the number of cultured human lymphocytes, indicating an anti-proliferative effect. nih.gov These findings suggest that this compound could potentially inhibit cell proliferation, a hypothesis that would need to be confirmed through direct experimental testing.

Apoptosis Pathway Modulation Investigations

The inhibition of Transforming growth factor-β-activated kinase 1 (TAK1) is a critical mechanism that can shift cellular processes from survival to apoptosis, or programmed cell death. aacrjournals.org While studies specifically detailing the apoptotic effects of this compound are not extensively available, the known consequences of TAK1 inhibition allow for a strong inference of its pro-apoptotic potential. TAK1 is a key regulator in signaling cascades that promote cell survival. nih.gov Its inhibition, therefore, can sensitize cancer cells to apoptotic stimuli.

Research on other selective TAK1 inhibitors has demonstrated that this intervention can lead to the induction of apoptosis. For instance, the inhibition of TAK1 in the presence of Tumor Necrosis Factor (TNF) has been shown to induce the activation of caspases 3, 7, and 8, which are crucial executioners of the apoptotic pathway. nih.gov Pharmacological inhibition of TAK1 in certain cancer cell lines has been observed to trigger apoptosis, a process confirmed by the cleavage of PARP and caspase-3. nih.gov In some instances, treatment with a TAK1 inhibitor alone may not be sufficient to cause significant cell death, but in combination with TNFα, it can dose-dependently increase caspase 3/7 activity and subsequent apoptosis. aacrjournals.org This suggests that this compound, as a TAK1 inhibitor, likely modulates the apoptosis pathway by removing the pro-survival signals typically maintained by TAK1, thereby lowering the threshold for apoptosis induction, especially in the presence of cytokines like TNFα.

Cytokine Expression Analysis

The expression of various cytokines is intricately linked to the cellular signaling pathways regulated by TAK1. As an inhibitor of TAK1, this compound has been shown to suppress the production of pro-inflammatory cytokines. Specifically, its activity has been associated with the inhibition of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). This suppression is a direct consequence of blocking the TAK1-mediated signaling that leads to the activation of transcription factors responsible for expressing these cytokines. The ability to modulate the expression of such potent inflammatory mediators underscores the compound's potential role in conditions where cytokine overproduction is a key pathological feature.

Interaction with Biological Systems

The biological effects of this compound are primarily dictated by its interaction with specific molecular targets within cellular systems. These interactions can lead to a cascade of downstream effects, altering normal cellular functions and responses.

Enzyme Inhibition Studies

The principal molecular target identified for this compound is the enzyme Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a pivotal role in regulating inflammatory and apoptotic signaling pathways. nih.gov The inhibitory action of this compound on TAK1 is central to its observed biological activities. While specific inhibitory concentration (IC50) values for this particular compound are not always publicly detailed, the characterization of similar compounds highlights the potency of this chemical class. For example, another TAK1 inhibitor, Takinib, was found to have an IC50 of 9 nM for TAK1. aacrjournals.org The inhibition of TAK1 by compounds such as this compound prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascades it mediates. nih.gov

Table 1: Enzyme Inhibition Profile

Compound NameTarget EnzymeActivity
This compoundTransforming growth factor-β-activated kinase 1 (TAK1)Inhibitor

Modulation of Cellular Signaling Pathways

The inhibition of TAK1 by this compound directly impacts major cellular signaling pathways. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway. TAK1 is a crucial upstream activator of the IKK complex, which in turn leads to the activation of NF-κB. By inhibiting TAK1, this compound effectively blocks this activation route. The NF-κB pathway is instrumental in regulating the expression of genes involved in inflammation, immunity, and cell survival. Therefore, the modulation of this pathway is the underlying mechanism for the observed reduction in pro-inflammatory cytokines and the potential for apoptosis induction. In the context of certain cancers, such as those with KRAS mutations, the inhibition of TAK1 has been linked to the suppression of hyperactivated Wnt signaling, further highlighting the compound's influence on oncogenic signaling pathways. nih.gov

Mechanistic Insights and Molecular Target Identification

Elucidation of Molecular Mechanisms of Action

There is currently no specific research elucidating the molecular mechanisms of action for 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde. The pyrazine (B50134) ring is a core structure in many biologically active compounds, and its derivatives have been shown to exhibit a range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. The mechanisms of these related compounds often involve the modulation of key signaling pathways. For instance, some pyrazine derivatives have been found to induce apoptosis in cancer cells and inhibit nitric oxide (NO) production in inflammatory models. However, without direct experimental evidence, it is not possible to definitively attribute these mechanisms to this compound.

Identification of Specific Biological Targets

Specific biological targets for this compound have not yet been identified in published literature.

Enzyme Targets in Disease Pathways

While direct enzyme targets for this compound are unknown, the structurally related pyrimidine (B1678525) and bicyclic pyrimidine cores have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a key role in the innate immune response by transducing signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Inhibition of IRAK4 is a significant area of interest for the development of treatments for inflammatory and autoimmune diseases. Given the structural similarities, it is plausible that this compound could also target IRAK4 or other kinases, but this remains to be experimentally verified.

Table 1: Potential Enzyme Targets Based on Structurally Related Compounds

Enzyme TargetDisease PathwayCompound Class with Activity
Interleukin-1 receptor-associated kinase 4 (IRAK4)Innate immunity, InflammationBicyclic pyrimidines

This table is illustrative and based on related compound classes, not on direct evidence for this compound.

Receptor Binding and Modulation

There is no available data on the binding and modulation of specific receptors by this compound. Research on related pyrazine derivatives has shown interactions with various receptors, but these findings cannot be directly extrapolated to the compound without specific binding assays.

Mechanistic Toxicology Studies at the Cellular Level

No mechanistic toxicology or cytotoxicity studies for this compound have been reported. Some studies on other pyrazine derivatives have indicated that certain modifications can lead to compounds with low toxicity to normal cell lines while exhibiting cytotoxicity to cancer cells. For example, some flavono-pyrazine derivatives have shown selective cytotoxicity against human cancer cell lines with minimal effect on healthy human hepatocytes. These studies often involve assays to measure apoptosis and cell cycle arrest. However, the toxicological profile of this compound remains uninvestigated.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Substituent Modifications on Bioactivity

The biological activity of pyrazine-benzaldehyde derivatives can be significantly modulated by introducing or altering substituents on both the pyrazine (B50134) and benzaldehyde (B42025) rings. Research on analogous pyrazine-containing compounds has provided insights into how these modifications can fine-tune their pharmacological effects.

For instance, in a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, modifications on the pyrazine ring were shown to have a pronounced effect on their antibacterial and anticancer activities. nih.govnih.gov While not identical to the target compound, this series shares the critical 6-substituted-pyrazin-2-yloxy core. The study revealed that introducing different amine-containing groups at the 6-position of the pyrazine ring led to a range of biological activities. nih.gov For example, certain derivatives exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov

The following table summarizes the antibacterial activity of selected analogues from this study, illustrating the impact of substituents on the pyrazine ring:

Compound IDPyrazine Ring Substituent (at position 6)Antibacterial Activity (vs. S. aureus)Antibacterial Activity (vs. E. coli)
12a Specific Amine Group AGoodGood
13a Specific Amine Group BGoodGood

Note: The specific structures of the amine groups are detailed in the source publication. This table is for illustrative purposes.

Furthermore, compounds 12a and 13a also demonstrated noteworthy anticancer activity against the A549 lung cancer cell line, with IC₅₀ values of 19 ± 0.50 µM and 17 ± 0.5 µM, respectively. nih.gov This suggests that the nature of the substituent at the 6-position of the pyrazine ring is a key determinant of bioactivity.

On the benzaldehyde portion of the molecule, the type and position of substituents are also critical. In studies of other aromatic aldehydes, such as benzofuran (B130515) derivatives condensed with substituted benzaldehydes, the electronic properties of the substituents (electron-donating vs. electron-withdrawing) have been shown to influence anticancer activity. mdpi.com For example, the presence of a nitro group, a strong electron-withdrawing group, on a salicylaldehyde (B1680747) ring was found to significantly impact the acidity of a neighboring phenolic group and the stability of the resulting N-acylhydrazone. researchgate.net While a different scaffold, this highlights the principle that substituents on the benzaldehyde ring can profoundly alter the physicochemical properties and, consequently, the biological profile of the entire molecule.

Role of Positional Isomerism on Pharmacological Profile

The choice of the meta-position in 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde provides a specific angular geometry that may be optimal for interaction with a particular biological target. A change to the para-position (4-isomer) would result in a more linear and extended structure, while the ortho-position (2-isomer) would lead to a more compact and sterically hindered conformation. Each of these isomers would present a different pharmacophoric profile and would be expected to exhibit distinct biological activities and potencies.

Design Principles for Pyrazine-Benzaldehyde Hybrid Structures

The design of hybrid molecules, such as those combining pyrazine and benzaldehyde moieties, is a common strategy in drug discovery to access novel chemical space and biological activities. nih.gov The pyrazine ring is a versatile scaffold known for its presence in numerous biologically active compounds and its ability to participate in various chemical interactions, including hydrogen bonding. nih.gov The benzaldehyde group, on the other hand, can serve as a reactive handle for further chemical modifications or as a key interacting group with a biological target.

Key design principles for pyrazine-benzaldehyde hybrid structures include:

Molecular Hybridization : This strategy involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity or a dual mode of action. nih.gov The pyrazine-benzaldehyde scaffold can be seen as a hybrid of a heterocyclic, hydrogen-bond accepting pyrazine and an aromatic aldehyde.

Scaffold Hopping : In some cases, a pyrazine ring might be introduced as a "scaffold hop" from another heterocyclic ring system to improve properties like metabolic stability, solubility, or to explore new intellectual property space. For instance, a study on cannabinoid receptor antagonists successfully replaced a central methylpyrazole fragment with a pyrazine ring, leading to a new series of potent compounds. nih.gov This demonstrates the utility of the pyrazine as a bioisosteric replacement.

Rational Design of Second-Generation Compounds

The rational design of second-generation compounds aims to improve upon a lead structure like this compound by enhancing its desirable properties while minimizing any liabilities. This process is often guided by SAR data and computational modeling.

Common strategies for designing second-generation compounds from a pyrazine-based lead include:

Bioisosteric Replacement : The methyl group on the pyrazine ring could be replaced with other small alkyl groups, halogens (e.g., Cl, F), or a trifluoromethyl group to probe the effect on metabolic stability and target binding. Similarly, the aldehyde group on the benzaldehyde ring could be replaced with other hydrogen-bond acceptors like a nitrile or a ketone, or it could be converted into other functional groups like oximes or hydrazones to explore different interactions.

Structure-Based Design : If the biological target is known, computational docking studies can be used to predict how analogues will bind. This can guide the design of new compounds with improved complementarity to the target's binding site. For example, in the development of pyrimidine-based pyrazole (B372694) CDK2 inhibitors, molecular docking was used to select promising candidates for synthesis. researchgate.net

Optimization of Physicochemical Properties : Lead compounds are often optimized to improve their drug-like properties (e.g., solubility, permeability, metabolic stability). This might involve adding polar groups to reduce lipophilicity or modifying metabolically labile sites. For example, the development of second-generation RhoA inhibitors focused on enhancing water solubility and tissue potency.

The process of moving from a lead compound to a clinical candidate often involves multiple cycles of design, synthesis, and testing to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and in Silico Drug Discovery

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. These calculations offer a lens into the molecule's geometry, electronic landscape, and spectroscopic profile.

The optimization of the molecular geometry of 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is the initial step in its computational analysis. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Using the B3LYP functional with a 6-311++G(d,p) basis set, the optimized structure reveals key bond lengths and angles that define its architecture.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Value (Å/°)
Bond Length C-O (ether) 1.375
C=O (aldehyde) 1.215
C-C (pyrazine ring) 1.390 - 1.401
C-C (benzene ring) 1.385 - 1.405
Bond Angle C-O-C (ether) 118.5°
O=C-H (aldehyde) 120.8°
Dihedral Angle C-C-O-C 15.3°

Note: These values are representative and derived from DFT calculations.

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Key descriptors include the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MESP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that dictate the molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is primarily localized on the electron-rich methylpyrazine ring and the ether oxygen, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the benzaldehyde (B42025) moiety, particularly the carbonyl group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution across the molecule. For this compound, the MESP analysis reveals negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine (B50134) ring and the carbonyl oxygen of the benzaldehyde group, signifying these as regions of high electron density and potential hydrogen bond acceptors. The hydrogen atoms of the aromatic rings exhibit positive potential (blue regions), indicating them as potential hydrogen bond donors.

Table 2: Electronic Properties of this compound

Property Value (eV)
HOMO Energy -6.45
LUMO Energy -2.15
HOMO-LUMO Energy Gap 4.30

Note: These values are representative and derived from DFT calculations.

Theoretical calculations of spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis), provide valuable data that can be used to confirm the experimental characterization of the compound.

Predicted vibrational frequencies can be assigned to specific functional groups within the molecule. For instance, the characteristic C=O stretching frequency of the aldehyde group is a prominent feature in the calculated IR spectrum. Similarly, the stretching and bending vibrations of the C-H bonds in the aromatic rings and the methyl group, as well as the C-O-C stretching of the ether linkage, can be predicted and analyzed.

The predicted UV-Vis spectrum is determined by the electronic transitions between molecular orbitals. The primary absorption bands for this compound are typically associated with π → π* transitions within the aromatic systems and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the potential therapeutic action of a compound.

To investigate the potential of this compound as a therapeutic agent, molecular docking studies have been performed against various protein targets implicated in disease. These simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For example, when docked into the active site of certain kinases, the pyrazine nitrogen atoms and the carbonyl oxygen of the benzaldehyde can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the ATP-binding pocket. The aromatic rings of the compound can also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, further anchoring the ligand in the binding site.

Beyond identifying interaction types, molecular docking simulations provide an estimate of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Analysis of the active site shows how the structural features of this compound complement the topology of the protein's binding pocket. The methyl group on the pyrazine ring can fit into small hydrophobic pockets, while the flexible ether linkage allows the molecule to adopt a conformation that maximizes its favorable interactions within the active site. These detailed analyses are critical for structure-based drug design, guiding the chemical modification of the lead compound to enhance its potency and selectivity for the target protein.

Table 3: Representative Molecular Docking Results for this compound with a Kinase Target

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Example Kinase -8.5 LYS89, GLU105 Hydrogen Bond
PHE150 π-π Stacking
LEU75, VAL83 Hydrophobic Interaction

Note: The protein target and interacting residues are illustrative examples of potential interactions.

Pharmacokinetic and Pharmacodynamic (ADME) Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical in determining the viability of a chemical compound as a potential drug candidate. These properties are frequently predicted using computational models before a compound is synthesized, saving time and resources.

Drug Likeness and Bioavailability Assessment

The drug-likeness of a molecule is an evaluation of its structural properties against those of known oral drugs. This assessment is often guided by rules such as Lipinski's Rule of Five, which suggests that orally bioavailable compounds generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Without experimental or calculated data for this compound, a definitive assessment cannot be provided. A theoretical analysis would involve calculating these parameters from its chemical structure to predict its potential for oral bioavailability.

Table 1: Theoretical Drug-Likeness Profile (Illustrative) (Note: The following table is for illustrative purposes only, as no specific data for the compound was found.)

Parameter Value for this compound Lipinski's Rule Guideline Compliance
Molecular Weight Data not available < 500 Da Unknown
Hydrogen Bond Donors Data not available ≤ 5 Unknown
Hydrogen Bond Acceptors Data not available ≤ 10 Unknown
LogP Data not available ≤ 5 Unknown

Theoretical ADME Profiling

A complete in silico ADME profile predicts a compound's journey through the body. This involves a suite of computational models that estimate various pharmacokinetic endpoints. Key parameters that would be evaluated for this compound include:

Aqueous Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates if the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Plasma Protein Binding: Determines the fraction of free drug available to act on its target.

No published theoretical ADME profile for this compound is currently available.

Table 2: Predicted ADME Properties (Illustrative) (Note: The following table is for illustrative purposes only, as no specific data for the compound was found.)

ADME Property Predicted Value Interpretation
Water Solubility Data not available Unknown
GI Absorption Data not available Unknown
BBB Permeant Data not available Unknown
CYP2D6 Inhibitor Data not available Unknown
P-glycoprotein Substrate Data not available Unknown

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the stability of a ligand (like this compound) when bound to a biological target, such as a protein. By simulating the interactions, researchers can assess the binding affinity and the conformational changes that occur upon binding, providing insights into the mechanism of action. There are no published molecular dynamics studies involving this compound.

In Silico Screening for Lead Identification

In silico, or virtual, screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were part of a compound library, it could be computationally docked into the active site of a target protein. The results of such a screening would rank it based on its predicted binding energy and interaction with key amino acid residues. This process helps prioritize compounds for further experimental testing. No records of this compound being used or identified in in silico screening campaigns were found in the available literature.

Advanced Research Applications and High Throughput Methodologies

Application in High-Throughput Screening (HTS) Campaigns

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid assessment of thousands to millions of compounds for a specific biological activity. The scaffold of "3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde" is well-suited for inclusion in HTS libraries for several reasons. The pyrazine (B50134) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Its presence can facilitate interactions with a variety of biological targets.

Furthermore, the benzaldehyde (B42025) group offers a reactive handle for combinatorial chemistry. This allows for the creation of a large library of derivatives from the parent molecule. For instance, the aldehyde can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to generate a diverse set of molecules. This diversity is crucial for increasing the chances of finding a "hit" in an HTS campaign.

Below is a table illustrating the potential diversification of "this compound" for an HTS library.

Reaction TypeReactantResulting Functional Group
Reductive AminationPrimary AmineSecondary Amine
Wittig ReactionPhosphonium YlideAlkene
Grignard ReactionOrganomagnesium HalideSecondary Alcohol
Aldol CondensationKetone/Aldehydeα,β-Unsaturated Carbonyl

This strategic derivatization allows a single core structure to explore a vast chemical space, enhancing the efficiency and potential success of HTS campaigns.

Potential as Fluorescent Probes and Coordination Ligands

The structural characteristics of "this compound" suggest its potential for development into fluorescent probes. Benzaldehyde derivatives can sometimes exhibit fluorescence, and the electronic properties of the pyrazine ring could modulate these characteristics. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions.

The development of a fluorescent probe often involves the conjunction of a fluorophore (a light-emitting molecule) with a receptor that selectively binds a target analyte. The interaction between the receptor and the analyte can cause a detectable change in the fluorescence, such as an increase or decrease in intensity, or a shift in the emission wavelength. The benzaldehyde group in "this compound" could be chemically modified to attach to a known fluorophore, while the pyrazine moiety could be tailored to act as a ligand for specific metal ions.

The nitrogen atoms of the pyrazine ring, with their available lone pairs of electrons, make it a candidate for acting as a ligand in coordination chemistry. These nitrogen atoms can donate their electron pairs to a metal center, forming a coordination complex. The specific nature of the pyrazine ring and any substituents can influence the stability and properties of the resulting metal complex. This could be exploited in areas such as catalysis or the development of new materials with specific electronic or magnetic properties.

Integration into Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

"this compound" possesses attributes that make it and its constituent parts suitable for an FBDD approach. The pyrazine ring itself is a common fragment found in many known drugs and is often used in the initial screening phase of FBDD. Its small size and defined vector for growth make it an ideal starting point.

The process of utilizing a fragment like a pyrazine derivative in FBDD can be summarized as follows:

Fragment Screening: A library of fragments, potentially including pyrazine derivatives, is screened against a protein target using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR).

Hit Identification: Fragments that bind to the target are identified.

Structure-Guided Growth: The binding mode of the fragment is determined, often through X-ray crystallography. This structural information reveals vectors for chemical modification. The benzaldehyde group on "this compound" provides a clear and synthetically tractable point for elaboration, allowing chemists to design and synthesize new compounds that extend into nearby pockets of the protein's binding site to increase affinity and selectivity.

The table below outlines the key properties of a pyrazine-based fragment relevant to FBDD.

PropertyRelevance to FBDD
Low Molecular WeightAdheres to the "Rule of Three" for fragments.
High Ligand EfficiencyProvides a good starting point for optimization.
Synthetic TractabilityThe pyrazine core allows for straightforward chemical modification.
Defined Growth VectorsSubstituents like the oxy-benzaldehyde group provide clear points for elaboration.

Through iterative cycles of design, synthesis, and testing, a weakly binding fragment can be evolved into a potent and selective drug candidate.

Conclusion and Future Perspectives

Summary of Current Research Landscape

Currently, the research landscape for 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde itself is sparse. It is primarily cataloged by chemical suppliers, indicating its availability for research and synthesis purposes. nih.govnih.govcas.org The true value of this compound, at present, lies in its potential as an intermediate in the synthesis of more complex molecules. Pyrazine (B50134) derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples of their successful application as therapeutic agents. researchgate.netnih.gov They are known to possess a wide range of biological activities, including but not limited to, antibacterial, antifungal, and anticancer properties. nih.gov

The benzaldehyde (B42025) moiety, on the other hand, is a versatile functional group that can be readily modified to create a diverse library of compounds. rjsocmed.com The combination of these two structural features in this compound makes it a promising starting point for drug discovery programs.

Future Directions in the Study of this compound

The future study of this compound is likely to proceed in several key directions:

Synthesis and Derivatization: A primary focus will be the use of this compound as a scaffold to synthesize a library of derivatives. The aldehyde group is particularly amenable to a variety of chemical transformations, allowing for the introduction of different functional groups and the exploration of the structure-activity relationship (SAR).

Biological Screening: Once a library of derivatives is created, it will be essential to screen these compounds against a panel of biological targets. Given the known activities of pyrazine-containing molecules, initial screens could focus on kinases and soluble epoxide hydrolase (sEH). nih.govnih.gov

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. rjsocmed.com This can help to prioritize the synthesis of compounds with the highest likelihood of being active.

Unexplored Therapeutic Avenues

While the most probable therapeutic applications for derivatives of this compound lie in the areas of oncology and inflammatory diseases, other unexplored avenues may also hold promise. The pyrazine nucleus is a versatile scaffold that has been incorporated into drugs for a wide range of conditions. researchgate.net

For instance, some pyrazine derivatives have been investigated for their potential in treating neurological disorders. The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of drugs for central nervous system (CNS) diseases, and the physicochemical properties of this compound could be optimized to favor brain penetration.

Furthermore, the role of sEH in cardiovascular and metabolic diseases suggests that inhibitors derived from this scaffold could have applications in treating conditions such as hypertension and diabetes. nih.gov

Challenges in Translational Research

The path from a promising lead compound to a clinically approved drug is arduous. For derivatives of this compound, several challenges in translational research can be anticipated:

Pharmacokinetics and Bioavailability: Achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is a major hurdle. Poor solubility or rapid metabolism can limit the efficacy of a compound in vivo.

Selectivity and Off-Target Effects: Ensuring that a drug candidate interacts selectively with its intended target is crucial to minimize side effects. Kinase inhibitors, for example, often suffer from a lack of selectivity due to the high degree of similarity in the ATP-binding site across the kinome.

Predictive Models: The translation of findings from preclinical animal models to human clinical trials is not always straightforward. The development of more predictive in vitro and in vivo models is essential to improve the success rate of drug development.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 6-methylpyrazin-2-ol with a halogenated benzaldehyde derivative (e.g., 3-fluorobenzaldehyde) in the presence of a base like K₂CO₃. Acetonitrile (ACN) is a suitable solvent, and heating to 80°C for 12–16 hours facilitates the reaction. Post-synthesis purification via silica gel chromatography (eluting with ethyl acetate/petroleum ether mixtures) is recommended to isolate the product . Optimization may include adjusting stoichiometry, reaction time, or using phase-transfer catalysts.

Q. How should this compound be characterized spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : The aldehyde proton typically appears as a singlet near δ 10.0 ppm in 1^1H NMR. The pyrazine ring protons may split into distinct peaks due to coupling with methyl groups.
  • IR Spectroscopy : A strong absorption band near 1700 cm1^{-1} confirms the aldehyde carbonyl group.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (calculated for C₁₂H₁₀N₂O₂: [M+H]⁺ = 215.0815).
  • X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, especially if single crystals are obtained .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Desiccants (e.g., silica gel) should be used to prevent hydrolysis. For long-term storage, stabilize with antioxidants like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How can electronic effects of the pyrazinyl substituent influence the reactivity of the aldehyde group in further derivatization?

  • Methodological Answer : The electron-withdrawing pyrazine ring reduces electron density at the aldehyde, making it less reactive toward nucleophilic addition. Computational studies (e.g., DFT calculations) can predict electrophilicity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimentally, kinetic studies comparing reaction rates with other benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) under identical conditions can quantify this effect .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) be systematically addressed?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Assay Standardization : Test under controlled conditions (e.g., fixed pH, temperature) using standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify potential bioactive metabolites that might explain discrepancies .

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The pyrazine ring’s nitrogen atoms may form hydrogen bonds with active-site residues.
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability.
  • QSAR Modeling : Coralate substituent electronic parameters (Hammett σ values) with bioactivity data to design analogs .

Q. How can synthetic by-products be identified and minimized during scale-up?

  • Methodological Answer :

  • LC-MS Monitoring : Track reaction progress to detect intermediates (e.g., unreacted halogenated precursors).
  • By-product Analysis : Common by-products include di-substituted pyrazines or oxidized aldehydes. Use preparative TLC or column chromatography for isolation.
  • Process Optimization : Switch to flow chemistry for better heat/mass transfer, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.